(2R)-2-hydroxy-2-(4-nitrophenyl)acetic acid
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Overview
Description
(2R)-2-hydroxy-2-(4-nitrophenyl)acetic acid is an organic compound characterized by the presence of a hydroxy group, a nitrophenyl group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-hydroxy-2-(4-nitrophenyl)acetic acid typically involves the nitration of phenylacetic acid. The nitration process introduces a nitro group into the phenyl ring, resulting in the formation of the desired compound. The reaction conditions for this process include the use of concentrated nitric acid and sulfuric acid as nitrating agents, with the reaction being carried out at low temperatures to control the rate of nitration and prevent over-nitration .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves precise control of temperature, concentration of reagents, and reaction time. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-hydroxy-2-(4-nitrophenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of (2R)-2-oxo-2-(4-nitrophenyl)acetic acid.
Reduction: Formation of (2R)-2-hydroxy-2-(4-aminophenyl)acetic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2R)-2-hydroxy-2-(4-nitrophenyl)acetic acid has several applications in scientific research:
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of various fine chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2R)-2-hydroxy-2-(4-nitrophenyl)acetic acid involves its interaction with specific molecular targets. For instance, the compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The nitro group and hydroxy group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
(2-nitrophenyl)acetic acid: Similar structure but lacks the hydroxy group.
4-nitrophenylacetic acid: Similar structure but with the nitro group in a different position.
2-hydroxy-2-phenylacetic acid: Similar structure but lacks the nitro group.
Uniqueness
(2R)-2-hydroxy-2-(4-nitrophenyl)acetic acid is unique due to the presence of both a hydroxy group and a nitro group on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in synthesis and research.
Properties
CAS No. |
77977-73-2 |
---|---|
Molecular Formula |
C8H7NO5 |
Molecular Weight |
197.1 |
Purity |
95 |
Origin of Product |
United States |
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